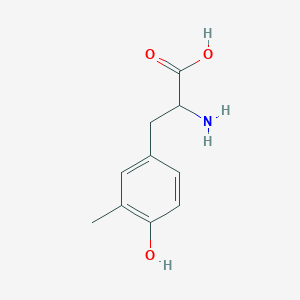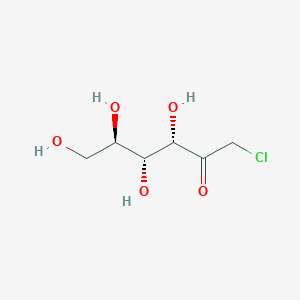
1-Chloro-1-deoxyfructose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-deoxyfructose is a chlorinated derivative of fructose, a simple sugar This compound is characterized by the substitution of a hydroxyl group with a chlorine atom at the first carbon position of the fructose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-deoxyfructose can be synthesized through several methods. One common approach involves the chlorination of fructose using thionyl chloride (SOCl2) under controlled conditions. The reaction typically occurs in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions. The reaction can be represented as follows:
Fructose+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-deoxyfructose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-deoxyfructose.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of this compound can yield 1-deoxyfructose.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: 1-Deoxyfructose.
Oxidation: 1-Chloro-1-deoxyfructonic acid.
Reduction: 1-Deoxyfructose.
Scientific Research Applications
1-Chloro-1-deoxyfructose has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into sugar molecules.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in designing sugar-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-1-deoxyfructose involves its interaction with biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, altering the structure and function of target molecules. This can affect various biochemical pathways, including enzyme activity and metabolic processes.
Comparison with Similar Compounds
- 1-Chloro-1-deoxypsicose
- 1-Chloro-1-deoxytagatose
Comparison: 1-Chloro-1-deoxyfructose is unique due to its specific structural configuration and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
32785-93-6 |
|---|---|
Molecular Formula |
C6H11ClO5 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(3S,4R,5R)-1-chloro-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2/t4-,5-,6-/m1/s1 |
InChI Key |
VBGLFNMWEMGFTR-HSUXUTPPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CCl)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CCl)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


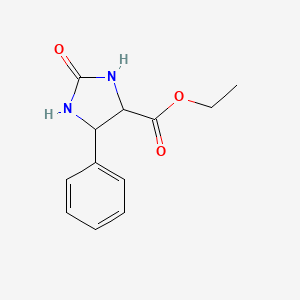
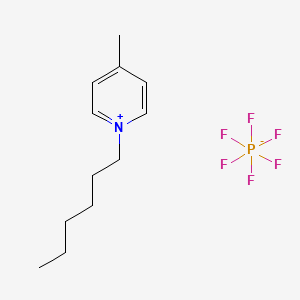
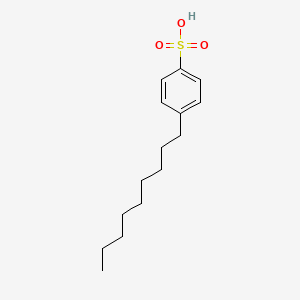
![methyl 2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]oxy]acetate](/img/structure/B12333195.png)
![spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12333199.png)
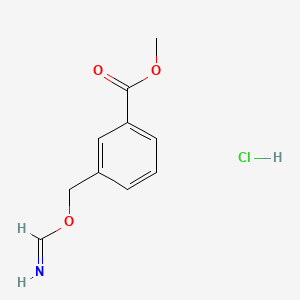
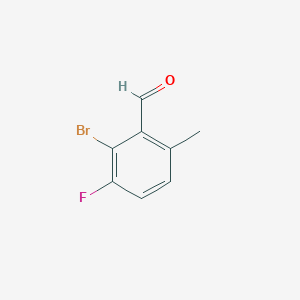
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B12333208.png)
![(1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B12333218.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12333233.png)
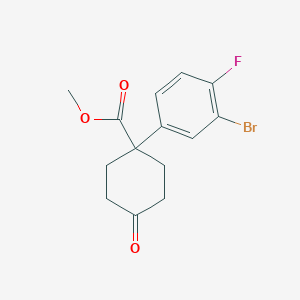
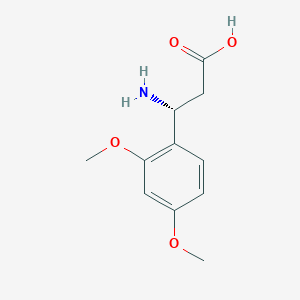
![(S)-N-[(1E)-(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12333246.png)
